N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a combination of furan, piperidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 5-methylfuran, 4-methylpiperidine, and thiophene-2-carboxylic acid. The synthetic route may involve:
Formation of the intermediate: The initial step could involve the reaction of 5-methylfuran with a suitable reagent to introduce the ethyl group.
Coupling reaction: The intermediate is then coupled with 4-methylpiperidine under specific conditions to form the piperidine derivative.
Final coupling: The piperidine derivative is then reacted with thiophene-2-carboxylic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds like 2-ethyl-5-methylfuran and 2-methylfuran.
Piperidine derivatives: Compounds like 4-methylpiperidine and N-methylpiperidine.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and 2-methylthiophene.
Uniqueness
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-carboxamide is unique due to the combination of its three distinct moieties (furan, piperidine, and thiophene) in a single molecule. This unique structure may confer specific properties and reactivity that are not observed in simpler analogs.
Properties
Molecular Formula |
C18H24N2O2S |
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Molecular Weight |
332.5 g/mol |
IUPAC Name |
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H24N2O2S/c1-13-7-9-20(10-8-13)15(16-6-5-14(2)22-16)12-19-18(21)17-4-3-11-23-17/h3-6,11,13,15H,7-10,12H2,1-2H3,(H,19,21) |
InChI Key |
MIHQTVBEPSUAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(CNC(=O)C2=CC=CS2)C3=CC=C(O3)C |
Origin of Product |
United States |
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